![molecular formula C10H13NO4 B6633154 (2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633154.png)
(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid, also known as EFCA, is a compound that has gained significant attention in the scientific community due to its potential for use in various applications. It is a chiral molecule with two stereoisomers, namely (2S)-EFCA and (2R)-EFCA.
Wissenschaftliche Forschungsanwendungen
(2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid has been studied for its potential use in various scientific research applications. One of the areas of interest is its use as a building block for the synthesis of other compounds. It has been used to synthesize various chiral amino acids, which can be used in the development of new drugs or as intermediates in organic synthesis.
Wirkmechanismus
The mechanism of action of (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid is not fully understood. However, it has been reported to act as a competitive inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that is involved in the degradation of incretin hormones, which regulate insulin secretion. Inhibition of DPP-4 results in increased levels of incretin hormones, which can lead to improved glucose control in patients with type 2 diabetes.
Biochemical and Physiological Effects:
Studies have shown that (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid has significant biochemical and physiological effects. It has been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce inflammation and oxidative stress in various tissues, including the liver and kidneys. Additionally, (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid has been reported to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it an ideal compound for use in various applications. However, one of the limitations of using (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid is its relatively high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research involving (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid. One area of interest is its potential use in the treatment of type 2 diabetes. Studies have shown promising results in animal models, and further research is needed to determine its efficacy in humans. Additionally, (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to explore these potential applications of (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid.
Synthesemethoden
The synthesis of (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid involves the reaction of 2-ethylfuran-3-carboxylic acid with N-protected serine, followed by the removal of the protecting group. The resulting product is (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid, which can be isolated through crystallization or column chromatography. The synthesis of (2S)-(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid has been reported in various literature sources, including the Journal of Organic Chemistry and Organic Letters.
Eigenschaften
IUPAC Name |
(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-8-7(4-5-15-8)9(12)11-6(2)10(13)14/h4-6H,3H2,1-2H3,(H,11,12)(H,13,14)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZURRSHDCLXCDG-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)C(=O)NC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CO1)C(=O)N[C@@H](C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.